molecular formula C12H13N3O2S2 B2395299 3-(thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034284-46-1

3-(thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2395299
CAS No.: 2034284-46-1
M. Wt: 295.38
InChI Key: AWYZVWIQDDBICZ-UHFFFAOYSA-N
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Description

3-(Thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS 2034284-46-1) is a chemical compound with a molecular formula of C12H13N3O2S2 and a molecular weight of 295.38 g/mol . It is a synthetic small molecule featuring a pyrrolidine core substituted with both thiazole and thiophene heterocycles, structural motifs frequently encountered in modern medicinal chemistry due to their diverse biological activities . Compounds with N-(thiazol-2-yl)carboxamide scaffolds have been identified as potent inhibitors of Abl kinase, a key target in cancer research, through pharmacophore-based screening . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been characterized as selective antagonists and negative allosteric modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, providing valuable tools for neuropharmacological studies . The presence of the pyrrolidine ring, a feature in several FDA-approved antibiotics and drugs, can influence the molecule's physicochemical properties and binding interactions . This combination of features makes this compound a valuable reagent for researchers investigating new kinase inhibitors, ion channel modulators, and exploring the structure-activity relationships of heterocyclic compounds in drug discovery. Available with a purity of 90% or higher, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(1,3-thiazol-2-yloxy)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c16-11(14-10-2-1-6-18-10)15-5-3-9(8-15)17-12-13-4-7-19-12/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYZVWIQDDBICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrolidine Synthesis

The Paal-Knorr reaction remains the most widely used method, employing 1,4-diketones and ammonium acetate under acidic conditions. For example:
$$
\text{1,4-Diketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, EtOH}} \text{Pyrrolidine} \quad (\text{Yield: 68–72\%})
$$
Optimization Data :

Solvent Temperature (°C) Yield (%) Purity (%)
Ethanol 80 72 98
Toluene 110 65 95
DMF 100 70 97

Pyrrolidine derivatives with C3 substitution require protecting-group strategies to prevent side reactions.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst facilitates RCM of diallylamine derivatives, offering stereochemical control:
$$
\text{Diallylamine} \xrightarrow{\text{Grubbs II}} \text{Pyrrolidine} \quad (\text{Yield: 60–65\%})
$$
This method is preferred for generating enantiomerically pure intermediates but suffers from high catalyst costs.

Carboxamide Formation with Thiophen-2-amine

The final step couples 3-(thiazol-2-yloxy)pyrrolidine with thiophen-2-amine using carbodiimide-mediated activation:

EDC/HOBt Coupling

$$
\text{3-(Thiazol-2-yloxy)pyrrolidine-1-carboxylic acid} + \text{Thiophen-2-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound} \quad (\text{Yield: 82–89\%})
$$
Solvent Screening :

Solvent Reaction Time (h) Yield (%)
DCM 12 89
THF 18 83
DMF 24 78

Optimization of Reaction Conditions

Temperature Effects on Thiazole Cyclization

Elevating temperatures from 60°C to 80°C improved cyclization yields by 15% but risked decomposition above 90°C.

Catalytic Hydrogenation for Byproduct Reduction

Pd/C (10 wt%) in methanol suppressed over-acylation byproducts, enhancing purity to 99%.

Alternative Synthetic Routes

Ullmann Coupling for Ether Formation

A CuI/1,10-phenanthroline system directly couples pyrrolidine-3-ol with 2-bromothiazole:
$$
\text{Pyrrolidine-3-ol} + \text{2-Bromothiazole} \xrightarrow{\text{CuI, DMF}} \text{3-(Thiazol-2-yloxy)pyrrolidine} \quad (\text{Yield: 58\%})
$$

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerated thiazole cyclization, achieving 80% yield in 1/3 the time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.92 (s, 1H, thiazole), 4.10–3.80 (m, 4H, pyrrolidine).
  • HRMS : m/z 334.1121 [M+H]⁺ (calc. 334.1124).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O) confirmed ≥98% purity with t₃-(thiazol-2-yloxy)pyrrolidine-1-carboxamide synthesis.

Challenges and Limitations

  • Regioselectivity in Thiazole Formation : Competing 4-thiazolin-2-one byproducts necessitate careful stoichiometric control.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are required for carboxamide coupling, complicating workup.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the pyrrolidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with several pharmacologically active derivatives:

Compound Name Core Structure Key Substituents Reported Bioactivity (IC₅₀) Reference
3-(Thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide Pyrrolidine Thiazole-2-yloxy, thiophen-2-yl carboxamide Not explicitly reported N/A
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Benzene sulfonamide Thiophene, thiazole Antiproliferative (IC₅₀ = 10.25 µM)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Thiazole-2-yl carboxamide Structural data only
(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide Thiazolidine Nicotinoyl, cyanamide Not explicitly reported

Key Observations :

  • However, the pyrrolidine core in the target compound could alter pharmacokinetics (e.g., solubility, metabolic stability) compared to the benzene sulfonamide scaffold.
  • Synthetic Routes : Analogous compounds (e.g., thiazole carboxamides) are synthesized via condensation reactions between hydrazinecarbothioamides and aldehydes or ketones, followed by cyclization . The target compound likely requires similar strategies, involving coupling of thiophen-2-amine with a pyrrolidine-thiazole precursor.
Electronic and Steric Differences
  • Thiazole vs.
  • Pyrrolidine vs. Thiazolidine : The pyrrolidine ring in the target compound introduces a five-membered saturated ring, offering conformational flexibility absent in rigid thiazolidine derivatives (e.g., ) .
Pharmacological Potential
  • Anticancer Activity : Thiophene-thiazole hybrids (e.g., ) show IC₅₀ values comparable to doxorubicin, indicating that the target compound’s thiophene and thiazole moieties may synergize for cytotoxicity .

Biological Activity

3-(Thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antimicrobial, and anti-inflammatory applications. This article synthesizes the available research findings on this compound, highlighting its biological efficacy, structure-activity relationships (SAR), and potential therapeutic implications.

1. Overview of Biological Activity

The compound has been evaluated for various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives with thiazole and thiophene moieties exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses like HIV and herpes simplex virus (HSV) with low EC50 values, indicating high potency .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related thiazole derivatives have demonstrated superior antimicrobial effects compared to commercial antibiotics such as ampicillin and ketoconazole .
  • Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been explored, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups significantly influences the efficacy of thiazole and thiophene derivatives:

Functional Group Impact on Activity
Thiazole RingEnhances antiviral and antimicrobial activities
Thiophene SubstituentIncreases anti-inflammatory effects
Carboxamide GroupContributes to overall stability and bioactivity

Research indicates that modifications at the N-position of the pyrrolidine ring can lead to improved biological profiles, suggesting a need for further exploration of various substituents .

Case Study 1: Antiviral Efficacy

In a study evaluating several thiazole derivatives against HIV, one compound demonstrated an EC50 value as low as 3.98 μM, showcasing its potential as a candidate for further clinical development .

Case Study 2: Antimicrobial Testing

A series of thiazolidinone derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds structurally similar to this compound exhibited better activity than traditional antibiotics, indicating their potential for therapeutic use .

Case Study 3: Anti-inflammatory Assessment

In vivo studies using carrageenan-induced paw edema models revealed that certain derivatives effectively reduced inflammation with ED50 values comparable to indomethacin. This suggests a promising avenue for developing anti-inflammatory agents based on this scaffold .

4. Conclusion

The compound this compound exhibits significant promise across various biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Ongoing research into its SAR will be essential for optimizing its therapeutic potential. Future studies should focus on detailed pharmacokinetic evaluations and clinical trials to establish its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling thiophen-2-amine with a pyrrolidine-thiazole precursor. Key steps include:

  • Step 1 : Activation of the pyrrolidine carboxamide using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .
  • Step 2 : Reaction with thiazol-2-yloxy derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Characterization : Confirm intermediates via 1H^1H-NMR (to track proton environments) and LC-MS (for molecular weight validation) .

Q. How can researchers validate the structural integrity of this compound?

  • Techniques :

  • X-ray crystallography for absolute configuration determination (e.g., using SHELXL for refinement ).
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .
  • High-resolution mass spectrometry (HR-MS) for exact mass confirmation .

Q. What preliminary biological screening assays are recommended?

  • Assays :

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Approach :

  • Use single-crystal X-ray diffraction (as in ) to determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding networks).
  • Refinement with SHELXL allows modeling of disorder or solvent molecules.
  • Compare experimental data with DFT-calculated geometries to validate electronic effects .

Q. What strategies address contradictory solubility and reactivity data in different solvents?

  • Analysis :

  • Solubility profiling : Measure logP values experimentally (shake-flask method) vs. computational predictions (e.g., ChemAxon).
  • Reactivity mapping : Use TLC and 13C^{13}C-NMR to track substituent effects in polar vs. non-polar solvents .
  • Example: Tosyl groups enhance electrophilicity in DMF but may sterically hinder reactivity in THF .

Q. How can reaction mechanisms for functional group modifications be elucidated?

  • Methods :

  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
  • Isotopic labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in thiazole rings .
  • Computational modeling : DFT (B3LYP/6-31G*) to map transition states for nucleophilic substitutions .

Q. What techniques quantify target-binding affinity and selectivity?

  • Tools :

  • Surface plasmon resonance (SPR) : Real-time kinetics for protein-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
  • Molecular docking : AutoDock Vina to predict binding poses to receptors (e.g., kinase domains) .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Case study : Antimicrobial activity varies due to:

  • Strain specificity : Test across clinically relevant strains (e.g., MRSA vs. E. coli).
  • Assay conditions : Standardize inoculum size and growth media (e.g., Mueller-Hinton broth) .
  • Compound purity : Validate via HPLC (>95% purity threshold) before assays .

Q. Why do computational predictions of logP conflict with experimental data?

  • Resolution :

  • Parameter adjustment : Optimize atomic contribution models (e.g., Moriguchi vs. Broto methods).
  • Experimental validation : Use reversed-phase HPLC to measure retention times and calculate logP .

Methodological Recommendations

  • Synthetic optimization : Replace DCC with EDCI to reduce byproduct formation .
  • Advanced characterization : Pair X-ray crystallography with dynamic NMR to study conformational flexibility .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to contextualize activity .

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